N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide
Description
N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is a phosphorylated amidine derivative characterized by a propanimidamide backbone (C=N linkage) substituted with two methyl groups on the terminal nitrogen (N,N-dimethyl), a methyl group at the 2-position of the propane chain, and a diphenylphosphoryl moiety (P(O)Ph₂) at the N' position. This structure combines the electron-withdrawing phosphoryl group with the steric bulk of the trimethyl substituents, influencing its reactivity, solubility, and coordination properties.
Properties
CAS No. |
4020-96-6 |
|---|---|
Molecular Formula |
C18H23N2OP |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-diphenylphosphoryl-N,N,2-trimethylpropanimidamide |
InChI |
InChI=1S/C18H23N2OP/c1-15(2)18(20(3)4)19-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,1-4H3/b19-18+ |
InChI Key |
GTKLKZWJQKTVHL-VHEBQXMUSA-N |
Isomeric SMILES |
CC(C)/C(=N\P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)/N(C)C |
Canonical SMILES |
CC(C)C(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide typically involves the reaction of diphenylphosphoryl chloride with N,N,2-trimethylpropanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: (1) phosphorylated amidines , (2) coordination ligands with phosphoryl groups , and (3) coupling reagents in organic synthesis . Key comparisons are outlined below.
Phosphorylated Amidines
Key Differences :
- The propanimidamide backbone (vs.
- The N,N,2-trimethyl substituents introduce steric hindrance, which may reduce undesired side reactions compared to less substituted analogs like N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide.
- The diphenylphosphoryl group enhances electron-withdrawing effects, improving stability in oxidative conditions compared to non-phosphorylated amidines.
Coordination Ligands with Phosphoryl Groups
Comparison with Target Compound :
- Unlike lanthanide ligands in , the target compound’s propanimidamide backbone may favor coordination with transition metals (e.g., Pd, Cu) due to its softer nitrogen donor sites.
- The trimethyl groups could reduce aggregation in solution, enhancing catalytic efficiency in reactions like cross-coupling.
Comparison with Target Compound :
- The target compound’s phosphoryl group may enable analogous activation of carboxylic acids or amines, similar to DPPA. However, its amidine structure could offer unique reactivity in forming imine or enamine intermediates.
- Steric hindrance from trimethyl groups might limit its utility in sterically demanding reactions compared to smaller reagents like DIC.
Biological Activity
N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of phosphoramidates, characterized by the presence of a diphenylphosphoryl group attached to a trimethylpropanimidamide moiety. Understanding its chemical structure is crucial for elucidating its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that phosphoramidate derivatives exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, reducing oxidative stress in cellular systems.
- Enzyme Inhibition : There is evidence suggesting that derivatives of this compound may act as inhibitors for specific enzymes, which could have implications in therapeutic applications.
Antimicrobial Studies
Research has shown that phosphoramidates can inhibit the growth of various pathogens. A study conducted by Vale-Silva et al. (2006) explored the action of similar compounds against Candida albicans, revealing significant inhibition of fungal growth through flow cytometry analysis. Such findings suggest that this compound may possess similar antifungal properties.
Antioxidant Mechanisms
The antioxidant activity of related phosphoramidates has been documented extensively. For instance, compounds that share structural similarities with this compound were shown to reduce reactive oxygen species (ROS) levels in vitro. This activity is critical for potential applications in oxidative stress-related diseases.
Enzyme Inhibition
A notable aspect of this compound is its potential role as an enzyme inhibitor. Studies have indicated that modifications in the phosphoramidate structure can enhance inhibitory effects on enzymes such as α-glucosidase and others involved in metabolic pathways. Molecular docking studies have provided insights into binding affinities and interaction modes with target enzymes.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Vale-Silva et al. (2006) | Investigate antimicrobial activity | Significant inhibition of Candida albicans growth |
| Antioxidant Study | Assess ROS reduction | Demonstrated ability to lower oxidative stress markers |
| Enzyme Inhibition Analysis | Evaluate α-glucosidase inhibition | Identified strong inhibitory activity with specific structural modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
